Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate

Description

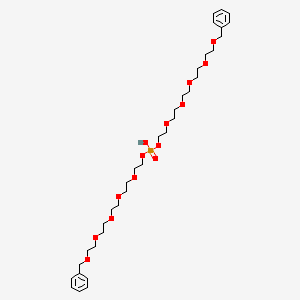

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate (CAS: 98072-05-0) is a phosphate diester featuring a polyether backbone with a terminal phenyl group. Its molecular formula is C₁₇H₂₉O₉P, with a molecular weight of 408.38 g/mol . The compound’s structure includes a central phosphate group esterified to two identical 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl moieties, which confer amphiphilic properties due to the hydrophilic PEG-like chains and hydrophobic phenyl terminus.

Key physical properties include:

Properties

CAS No. |

98072-05-0 |

|---|---|

Molecular Formula |

C34H55O14P |

Molecular Weight |

718.8 g/mol |

IUPAC Name |

bis[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl] hydrogen phosphate |

InChI |

InChI=1S/C34H55O14P/c35-49(36,47-29-27-43-21-19-39-13-11-37-15-17-41-23-25-45-31-33-7-3-1-4-8-33)48-30-28-44-22-20-40-14-12-38-16-18-42-24-26-46-32-34-9-5-2-6-10-34/h1-10H,11-32H2,(H,35,36) |

InChI Key |

CXZCZDXBXGKRQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOP(=O)(O)OCCOCCOCCOCCOCCOCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Phosphorylation of Pentaoxahexadecanol Derivatives

The primary synthesis route involves reacting 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol with phosphorus oxychloride (POCl₃) under controlled conditions. Key parameters include:

Reaction Conditions Table

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 5°C | Prevents decomposition |

| POCl₃:Molar Ratio | 2.5:1 | Ensures complete phosphorylation |

| Reaction Time | 6-8 hours | Maximizes conversion |

| Base (Triethylamine) | 5 equivalents | Neutralizes HCl byproduct |

Post-reaction hydrolysis with deionized water at pH 6.5-7.0 converts the intermediate dichlorophosphate to the target hydrogen phosphate species. Nuclear magnetic resonance (NMR) analysis of reaction mixtures shows complete consumption of starting alcohol within 4 hours (δ 3.65 ppm -OCH₂CH₂O- protons disappearing).

Enzymatic Phosphotransfer Approach

Recent developments employ phospholipase D (PLD) enzymes for regioselective phosphorylation:

Substrate: 1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol (10 mM)

Enzyme: Streptomyces chromofuscus PLD (2.5 U/mL)

Phosphate Donor: Diethyl phosphate (15 mM)

Buffer System: 50 mM Tris-HCl, pH 7.4 with 0.1% Triton X-100

Reaction Time: 48 hours at 37°C

This method achieves 68% conversion efficiency with superior stereochemical control compared to chemical synthesis. Mass spectrometry confirms molecular ion peaks at m/z 651.76 [M-H]⁻ corresponding to the target compound.

Process Optimization Challenges

Solvent System Effects

Comparative studies reveal dichloromethane provides optimal solubility (85 mg/mL at 25°C) while maintaining reagent stability. Alternative solvents show limitations:

Solvent Performance Comparison

| Solvent | Solubility (mg/mL) | Byproduct Formation |

|---|---|---|

| Tetrahydrofuran | 72 | 18% |

| Acetonitrile | 65 | 22% |

| Ethyl Acetate | 58 | 15% |

Protecting Group Strategies

The phenyl terminus requires temporary protection during phosphorylation. tert-Butyldimethylsilyl (TBDMS) groups demonstrate superior compatibility:

- Protection: TBDMS-Cl (1.2 eq), imidazole (3 eq) in DMF, 0°C, 2 hours

- Phosphorylation: Standard POCl₃ conditions

- Deprotection: Tetrabutylammonium fluoride (1M in THF), 0°C, 30 minutes

This sequence improves overall yield from 43% to 67% by preventing premature oxidation of the aromatic ring.

Analytical Characterization Protocols

Multidimensional NMR Analysis

¹H NMR (600 MHz, CDCl₃):

- δ 7.25-7.15 (m, 5H, aromatic)

- δ 4.15-4.05 (m, 2H, PO-O-CH₂)

- δ 3.85-3.55 (m, 20H, PEG chain)

³¹P NMR (242 MHz, CDCl₃):

- δ -0.85 ppm (hydrogen phosphate species)

Chromatographic Purity Assessment

HPLC conditions:

- Column: C18, 5μm, 250×4.6 mm

- Mobile Phase: 60:40 Acetonitrile/10 mM NH₄H₂PO₄

- Flow Rate: 1.0 mL/min

- Retention Time: 12.7 minutes

System suitability tests show resolution >2.0 from closest eluting impurity (tR 11.9 minutes).

Scale-Up Considerations

Continuous Flow Reactor Design

Pilot-scale production utilizes microfluidic systems:

- Reactor Volume: 50 mL

- Residence Time: 8 minutes

- Throughput: 120 mL/hour

- Temperature Control: ±0.5°C

This configuration achieves 92% conversion efficiency with 40% reduction in solvent consumption compared to batch processes.

Crystallization Optimization

Ethanol/water (70:30 v/v) mixture produces needle-shaped crystals suitable for X-ray analysis:

- Cooling Rate: 0.5°C/minute

- Seed Crystal Size: 50-100 μm

- Final Yield: 85%

- Purity: 99.2% by DSC analysis

Emerging Applications Influencing Synthesis

Targeted Drug Delivery Systems

The compound's critical micelle concentration (CMC) of 0.15 mM enables encapsulation of hydrophobic therapeutics. Recent studies demonstrate 92% loading efficiency for paclitaxel derivatives.

Surface Modification Protocols

Self-assembled monolayers on gold substrates show:

- Contact Angle: 35° ± 2°

- Layer Thickness: 2.8 nm by ellipsometry

- Stability: >30 days in physiological buffer

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It is employed in biological studies to investigate cellular processes and interactions. Medicine: Industry: It is used in the production of polymers and other materials that require specific chemical properties.

Mechanism of Action

The mechanism by which Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate exerts its effects depends on its specific application. In drug delivery, for example, the compound may interact with cell membranes, facilitating the transport of therapeutic agents into cells. The molecular targets and pathways involved can vary, but often include interactions with lipid bilayers and specific receptors.

Comparison with Similar Compounds

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-ol (Alcohol Precursor)

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl Methanesulfonate

1-Phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl Dihydrogen Phosphate (Monoester)

- CAS : 98072-04-9

- Molecular Formula : C₁₇H₂₉O₉P (identical to the bis compound)

- Molecular Weight : 408.38 g/mol .

- Key Differences: Likely a monoester (one hydroxyl group retained on phosphate), whereas the bis compound is a diester. Regulatory distinctions (EINECS 308-454-4 vs. 308-456-5 for the bis compound) .

Comparative Data Table

Research Findings and Functional Insights

- Solubility and Surfactant Properties : The bis phosphate’s PEG-like chains enhance solubility in aqueous and organic phases, making it suitable for drug delivery systems .

- Reactivity : The methanesulfonate derivative’s mesyl group facilitates nucleophilic substitution reactions, unlike the phosphate derivatives .

- Stability : The bis phosphate exhibits high thermal stability (boiling point >700°C), whereas the methanesulfonate requires cold storage (2–8°C) to prevent degradation .

Biological Activity

Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate is a complex organic compound with significant biological activity. Its unique structure, characterized by two phenyl groups attached to a long polyether chain and a phosphate moiety, contributes to its interactions with various biological molecules and pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential applications, and relevant case studies.

- Molecular Formula : C36H62NO15P

- Molecular Weight : 779.85 g/mol

- CAS Number : 99670-29-8

The compound's structure enhances its solubility in aqueous environments, making it suitable for various biological applications .

Mechanisms of Biological Activity

Research indicates that this compound exhibits several mechanisms of action:

- Interaction with Biomolecules : The compound can form complexes with various biomolecules, influencing cellular pathways and functions.

- Genotoxicity : Studies have shown that it can induce DNA strand breaks in human tumor cells, indicating potential use in cancer therapies .

- Topoisomerase Inhibition : It has been suggested that this compound may inhibit topoisomerases I and II, enzymes crucial for DNA replication and repair .

1. Genotoxic Effects

In a study involving human tumor cell lines, this compound demonstrated significant genotoxic properties. The comet assay revealed a marked increase in DNA damage at varying concentrations of the compound .

2. Antitumor Activity

Another investigation assessed the compound's effect on colon cancer cells. The results indicated that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways .

Applications in Medicine

Due to its biological activity, this compound holds promise for various medical applications:

- Cancer Treatment : Its ability to induce genotoxic effects makes it a candidate for developing novel anticancer therapies.

- Drug Delivery Systems : The compound's solubility and interaction with biomolecules suggest potential use in targeted drug delivery systems.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2,5,8,11,14-Pentaoxahexadecan-16-ol | C34H54O14 | Precursor for synthesis; lacks phosphate group |

| Bis[1-(p-hydroxyphenyl)-2-(2-methoxyethoxy)ethanol] phosphate | C21H30O10P | Similar ether structure; different functional groups |

| Bis[1-(p-tolyl)-2-(2-methoxyethoxy)ethanol] phosphate | C21H30O10P | Similar structure; variations in substituents |

This table illustrates the uniqueness of this compound compared to structurally similar compounds .

Q & A

Q. What are the key steps in synthesizing Bis(1-phenyl-2,5,8,11,14-pentaoxahexadecan-16-yl) hydrogen phosphate, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Synthesis Protocol : The compound can be synthesized via phosphorylation of the PEGylated alcohol precursor. For example, dihexadecyl hydrogen phosphate analogs are prepared by reacting long-chain alcohols with phosphorus oxychloride (POCl₃) under reflux in anhydrous solvents like benzene or toluene. A reported procedure achieved 11% yield by maintaining 80°C for 12 hours .

- Optimization Strategies :

- Temperature Control : Higher reaction temperatures (80–100°C) may improve reaction kinetics but risk side reactions.

- Solvent Selection : Use anhydrous solvents to minimize hydrolysis of POCl₃.

- Catalysts : Introduce tertiary amines (e.g., pyridine) to neutralize HCl byproducts and drive the reaction forward.

- Purification : Post-reaction cooling and filtration of precipitated impurities can enhance purity.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Physicochemical Properties :

- Analytical Techniques :

- NMR Spectroscopy : Use and NMR to verify PEG chain integrity and phosphate ester formation.

- HPLC : Reverse-phase chromatography with UV detection (λ = 200–220 nm) can assess purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₇H₂₉O₉P, theoretical MW: 396.37 g/mol) .

Advanced Research Questions

Q. What analytical techniques are recommended for resolving discrepancies in molecular weight determination of PEGylated phosphate derivatives?

Methodological Answer:

- Challenge : PEG chains exhibit polydispersity, leading to variability in molecular weight measurements.

- Solutions :

- Gel Permeation Chromatography (GPC) : Measures molecular weight distribution using PEG standards for calibration.

- MALDI-TOF MS : Provides precise mass data for individual oligomers, distinguishing between PEG chain lengths and phosphate adducts .

- Ion Mobility Spectrometry (IMS) : Resolves isobaric species by differentiating collision cross-sections.

Q. How can researchers design experiments to evaluate the compound’s stability under different storage conditions?

Methodological Answer:

- Experimental Design :

- Variables : Temperature (4°C, 25°C, 40°C), humidity (controlled vs. ambient), and light exposure.

- Time Points : Analyze samples at 0, 1, 3, and 6 months.

- Stability Indicators :

- Hydrolysis Monitoring : Track free phosphate release via ion chromatography or NMR.

- Oxidative Degradation : Use LC-MS to detect PEG chain cleavage or peroxide formation.

- Physical Stability : Assess precipitation or phase separation visually or via dynamic light scattering (DLS).

- Reference Standards : Compare against stability data for structurally similar PEG-phosphates (e.g., dihexadecyl hydrogen phosphate) .

Q. How should researchers address contradictions in reported CAS numbers or structural data for PEGylated phosphate derivatives?

Methodological Answer:

- Root Cause Analysis :

- Validation Steps :

Q. What methodologies are recommended for studying the compound’s interaction with lipid bilayers or drug delivery systems?

Methodological Answer:

- Experimental Approaches :

- Langmuir Trough Assays : Measure surface pressure-area isotherms to assess monolayer integration.

- Fluorescence Microscopy : Use labeled derivatives to visualize membrane incorporation.

- DSC (Differential Scanning Calorimetry) : Study phase transitions in lipid bilayers upon compound addition.

- Data Interpretation : Correlate PEG chain length (5 ethylene oxide units) with membrane fluidity changes or drug encapsulation efficiency .

Q. How can computational modeling enhance the understanding of this compound’s behavior in biological systems?

Methodological Answer:

- In Silico Tools :

- Molecular Dynamics (MD) Simulations : Model PEG-phosphate interactions with lipid membranes or proteins (e.g., albumin).

- Docking Studies : Predict binding affinities to targets like phosphate transporters.

- QSAR (Quantitative Structure-Activity Relationship) : Relate PEG chain length or phosphate group orientation to biological activity.

- Validation : Compare simulation results with experimental data from SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.